Equipotent Anti-Influenza A Activity with Rimantadine When Incorporated into a 1,2-Diaminoethyl Pharmacophore
In a direct head-to-head comparison, molecule 8—a derivative containing the 1-(1-adamantyl)-2-aminoethanol scaffold bearing an additional amino group—demonstrated equipotent inhibition of influenza A virus to rimantadine (2), which bears the standard 1-aminoethyl pharmacophore [1]. The study examined the effect of incorporating a second amino group into the pharmacophore and found that the diamino compound 16 was a 4-fold more potent inhibitor than its parent monoamino heterocyclic rimantadine analog 4, attributed to additional hydrogen bonding interactions within the M2 protein receptor .
| Evidence Dimension | Antiviral potency against influenza A virus |
|---|---|
| Target Compound Data | Molecule 8 (containing 1-(1-adamantyl)-2-aminoethanol scaffold): Equipotent to rimantadine |
| Comparator Or Baseline | Rimantadine (2): Reference potency baseline; Diamino compound 16: 4-fold more potent than monoamino heterocyclic rimantadine analog 4 |
| Quantified Difference | Equipotent (ratio ≈ 1:1) for molecule 8 vs. rimantadine; 4-fold increase for diamino derivative vs. parent heterocyclic rimantadine analog |
| Conditions | In vitro antiviral assay against influenza A virus; M2 ion channel inhibition |
Why This Matters
This evidence confirms that the aminoethanol scaffold can achieve equivalent antiviral efficacy to rimantadine while providing a chemically distinct handle (the hydroxyl group) for further optimization or conjugation.
- [1] Tataridis D, Fytas G, Kolocouris A, Fytas C, Kolocouris N, Foscolos GB, Padalko E, Neyts J, De Clercq E. (2007). Influence of an additional 2-amino substituent of the 1-aminoethyl pharmacophore group on the potency of rimantadine against influenza virus A. Bioorganic & Medicinal Chemistry Letters, 17(3), 692-696. PMID: 17113287. View Source
